

# Tideglusib: A Technical Guide to its Target Validation in Alzheimer's Disease

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## Compound of Interest

Compound Name: GSK3-IN-4

Cat. No.: B3132522

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## Executive Summary

Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD). Its role in the hyperphosphorylation of tau protein and the production of amyloid-beta (A $\beta$ ) peptides makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the target validation of Tideglusib (also known as NP-12 or NP031112), a potent, selective, and irreversible non-ATP competitive inhibitor of GSK-3 $\beta$ . While clinical trials for Alzheimer's disease were discontinued due to a lack of efficacy, the preclinical data and the compound's mechanism of action offer valuable insights for future drug development targeting GSK-3.

## Introduction to GSK-3 and its Role in Alzheimer's Disease

Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that exists in two isoforms, GSK-3 $\alpha$  and GSK-3 $\beta$ .<sup>[1]</sup> In the central nervous system, GSK-3 $\beta$  is the predominant isoform and plays a crucial role in various cellular processes, including neuronal development, metabolism, and apoptosis.<sup>[2]</sup> Dysregulation of GSK-3 $\beta$  activity is a key element in the molecular pathology of Alzheimer's disease, primarily through two mechanisms:

- **Tau Hyperphosphorylation:** GSK-3 $\beta$  is one of the primary kinases responsible for the hyperphosphorylation of the microtubule-associated protein tau.[3] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[3][4]
- **Amyloid- $\beta$  Production:** GSK-3 $\beta$  can influence the processing of the amyloid precursor protein (APP), promoting the production of neurotoxic A $\beta$  peptides that form senile plaques.

Given its central role in these pathological processes, inhibition of GSK-3 $\beta$  has been a major focus of therapeutic strategies for Alzheimer's disease.

## Tideglusib: A Non-ATP Competitive GSK-3 $\beta$ Inhibitor

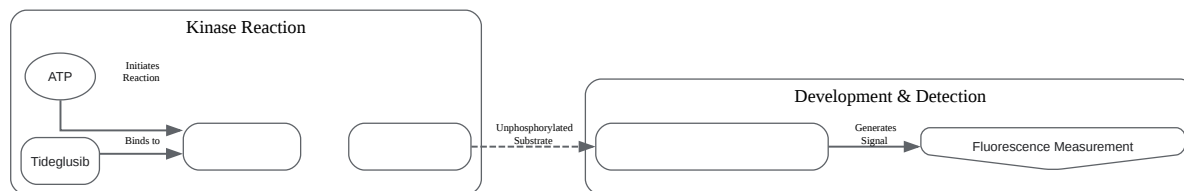
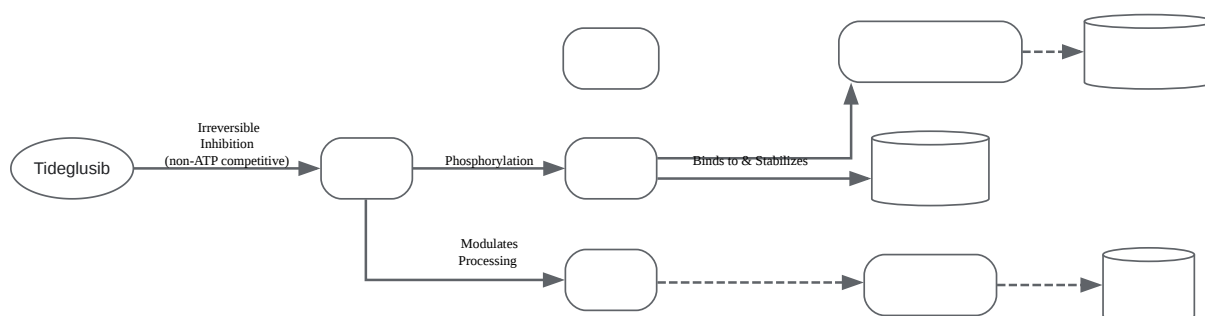
Tideglusib is a small molecule belonging to the thiadiazolidinone class of compounds. It has been extensively studied as a GSK-3 $\beta$  inhibitor for neurodegenerative diseases.

### Chemical Properties

Property	Value	Reference
IUPAC Name	4-benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione	
Molecular Formula	C <sub>19</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> S	
Molecular Weight	334.39 g/mol	
CAS Number	865854-05-3	

### Mechanism of Action

Tideglusib is a non-ATP-competitive and irreversible inhibitor of GSK-3 $\beta$ . This mechanism is significant as it does not compete with the high intracellular concentrations of ATP, a challenge for many ATP-competitive kinase inhibitors. The irreversible nature of the inhibition is thought to be mediated by an interaction with a cysteine residue (Cys199) in the active site of GSK-3 $\beta$ . This leads to a sustained inhibition of the enzyme's activity.



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